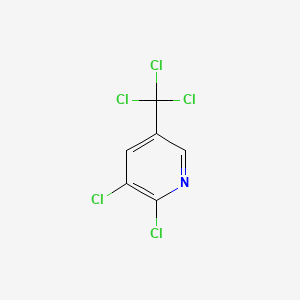

2,3-Dichloro-5-(trichloromethyl)pyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,3-dichloro-5-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBWGQSXLITICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029534 | |

| Record name | 2,3-Dichloro-5-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pyridine, 2,3-dichloro-5-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69045-83-6 | |

| Record name | 2,3-Dichloro-5-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(trichloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3-dichloro-5-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-5-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICHLORO-5-(TRICHLOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H56Z8J98WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Strategic Importance of 2,3-Dichloro-5-(trichloromethyl)pyridine

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

This compound, hereafter referred to as DCTCMP, is a pivotal chlorinated pyridine derivative. Its significance in the chemical industry is primarily as a high-value intermediate.[1] The compound's molecular architecture, featuring a dichlorinated pyridine ring and a trichloromethyl group, makes it a versatile building block.

Most notably, DCTCMP is the direct precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a key component in the synthesis of potent agrochemicals, including the fungicide fluazinam and the insecticide fluopicolide.[2][3][4] The conversion from the trichloromethyl group of DCTCMP to the trifluoromethyl group of DCTF is a critical industrial process, underscoring the demand for efficient and scalable DCTCMP synthesis. This guide provides a detailed exploration of the primary synthetic pathways to DCTCMP, focusing on the underlying chemical principles, process variables, and field-proven methodologies.

Core Synthesis Pathways: A Mechanistic Overview

The industrial production of DCTCMP is dominated by multi-step chlorination strategies, typically originating from readily available and economical starting materials like 3-picoline or nicotinic acid. The choice of pathway is often dictated by factors such as raw material cost, capital equipment, and desired purity.

Pathway I: Multi-Stage Chlorination of 3-Picoline (β-Picoline)

This is arguably the most prevalent and extensively documented route. It involves a sequential process of side-chain (methyl group) chlorination followed by nuclear (pyridine ring) chlorination. The distinct reactivity of the methyl group versus the aromatic ring allows for a controlled, stepwise approach.

-

Side-Chain Photochlorination: The initial stage targets the methyl group of 3-picoline. This transformation is a classic free-radical chain reaction, typically initiated by ultraviolet (UV) light.[5] The reaction proceeds through chloromethyl and dichloromethyl intermediates to yield 3-(trichloromethyl)pyridine. The causality is clear: UV radiation provides the energy for the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•), which initiate the chain reaction.[5]

-

First Nuclear Chlorination: The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution. Therefore, forcing conditions are required to chlorinate the ring. The reaction of 3-(trichloromethyl)pyridine with chlorine at elevated temperatures (300-500°C) in the gas phase yields 2-chloro-5-(trichloromethyl)pyridine as the major product.[6][7][8]

-

Second Nuclear Chlorination to DCTCMP: The final and most critical step is the introduction of a second chlorine atom onto the pyridine ring at the 3-position. This is achieved by chlorinating 2-chloro-5-(trichloromethyl)pyridine, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine.[3]

Caption: Synthesis of DCTCMP starting from 3-Picoline.

Pathway II: Direct Chlorination from Nicotinic Acid

An alternative, more direct route begins with nicotinic acid (Pyridine-3-carboxylic acid). This pathway leverages powerful chlorinating agents that can simultaneously replace the carboxylic acid group and chlorinate the pyridine ring.

The process involves heating nicotinic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas in an autoclave at high temperatures (e.g., 210°C) and pressures.[9][10] This aggressive, one-pot approach can produce a mixture of chlorinated pyridines, including DCTCMP, which must then be isolated and purified. While seemingly more direct, this method requires specialized high-pressure equipment and handling of highly corrosive reagents.

Caption: Synthesis of DCTCMP starting from Nicotinic Acid.

Deep Dive: The Catalytic Chlorination of 2-Chloro-5-(trichloromethyl)pyridine

The conversion of 2-chloro-5-(trichloromethyl)pyridine to DCTCMP is a pivotal transformation that merits closer examination. This step is an electrophilic aromatic substitution on a deactivated pyridine ring. The presence of the electron-withdrawing chloro and trichloromethyl groups makes the ring less susceptible to attack. Therefore, a catalyst is essential for achieving practical conversion rates and yields.

Causality of Catalysis: Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or compounds of molybdenum, tungsten, or ruthenium, are employed to activate the chlorine molecule.[9] The catalyst interacts with a chlorine molecule, polarizing the Cl-Cl bond. This polarization creates a highly electrophilic chlorine species (Cl⁺ character) that can more readily attack the electron-deficient pyridine ring, leading to the substitution of a hydrogen atom at the 3-position.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 2-chloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trichloromethyl)pyridine | Nicotinic Acid (to DCTCMP) |

| Catalyst/Reagent | Molybdenum/Tungsten/Ruthenium Compounds | Iron(III) Chloride[9] | PCl₃ / Cl₂[10] |

| Temperature | 70 - 250 °C | ~175 °C[9] | 120 - 180 °C[10] |

| Pressure | Not specified (likely atmospheric or slightly elevated) | Elevated (Autoclave)[9] | Elevated (up to 16 bar)[10] |

| Yield | High yields and purity reported | ~75%[9] | ~60% (from Nicotinic Acid)[9] |

| Table 1: Comparative summary of reaction conditions for DCTCMP synthesis. |

Experimental Protocol: Catalytic Chlorination

The following protocol is a representative, self-validating methodology for the synthesis of DCTCMP from 2-chloro-5-(trichloromethyl)pyridine, synthesized from published patent literature.[9]

Objective: To synthesize this compound via catalyzed chlorination.

Materials:

-

2-chloro-5-(trichloromethyl)pyridine (1.0 eq)

-

Iron(III) Chloride (FeCl₃, anhydrous, ~0.05 eq)

-

Chlorine gas (Cl₂)

-

Dichloromethane (for extraction)

-

1M Sodium Hydroxide (NaOH) solution (for washing)

-

Water (for washing)

-

Anhydrous Sodium Sulfate (Na₂SO₄, for drying)

Equipment:

-

Jacketed glass or stainless-steel autoclave with magnetic stirring, gas inlet, thermocouple, pressure gauge, and vent line connected to a caustic scrubber.

-

Distillation apparatus for purification.

Procedure:

-

Reactor Charging: Charge the autoclave with 2-chloro-5-(trichloromethyl)pyridine and anhydrous iron(III) chloride. Seal the reactor securely.

-

Inerting: Purge the reactor headspace with an inert gas, such as nitrogen, to remove air and moisture.

-

Heating: Begin stirring and heat the reaction mixture to the target temperature (e.g., 140-175°C) using the jacketed circulator.[9]

-

Chlorine Introduction: Once the target temperature is stable, begin introducing chlorine gas subsurface into the reaction mixture at a controlled rate. Monitor the reactor pressure.

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for several hours (e.g., 3-16 hours).[9] The reaction progress can be monitored by taking aliquots (if the system allows) and analyzing them by Gas Chromatography (GC). The reaction is deemed complete when the starting material is consumed.

-

Cool Down and Venting: Stop the chlorine flow and cool the reactor to room temperature. Carefully vent the excess pressure and residual chlorine gas through the caustic scrubber.

-

Work-up: Dissolve the crude reaction mixture in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution and water to remove the catalyst and any HCl.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude DCTCMP can be purified by vacuum distillation to yield the final product of high purity.[9]

Conclusion and Future Outlook

The synthesis of this compound is a well-established industrial process, critical for the agrochemical sector. The multi-stage chlorination of 3-picoline remains the dominant manufacturing route due to its reliance on inexpensive starting materials and controllable, stepwise transformations. While direct routes from nicotinic acid offer fewer steps, they necessitate more extreme reaction conditions. The key to an efficient synthesis lies in the optimization of the final catalytic chlorination step, where catalyst selection, temperature, and pressure control are paramount for achieving high yield and purity. Future research will likely focus on developing more sustainable and efficient catalytic systems with higher turnover numbers and improved selectivity to minimize byproduct formation and reduce the environmental footprint of this vital chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20160145211A1 - Method for producing this compound - Google Patents [patents.google.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Photochlorination - Wikipedia [en.wikipedia.org]

- 6. data.epo.org [data.epo.org]

- 7. data.epo.org [data.epo.org]

- 8. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]

- 9. WO2014198278A1 - A method for producing this compound - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5-(trichloromethyl)pyridine

Introduction

2,3-Dichloro-5-(trichloromethyl)pyridine, identified by CAS Number 69045-83-6, is a pivotal chemical intermediate in the agrochemical sector.[1] Its heavily chlorinated pyridine structure makes it a versatile precursor, primarily for the synthesis of high-value fluorine-containing agrochemicals.[2] A comprehensive understanding of its physicochemical properties is not merely academic; it is the bedrock upon which robust, scalable, and safe manufacturing processes are built. This guide provides an in-depth analysis of these core properties, blending established data with practical insights for researchers, chemists, and process development professionals. We will explore not just the what but the why—elucidating how each property influences the compound's handling, purification, reactivity, and application.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical starting points for any laboratory or process-scale operation.

| Property | Value | Source(s) |

| CAS Number | 69045-83-6 | [1] |

| Molecular Formula | C₆H₂Cl₅N | [1] |

| Molecular Weight | 265.35 g/mol | [3] |

| Physical State | Liquid | [1] |

| Boiling Point | 278-279 °C (at 760 mmHg) | [4][5] |

| Density | 1.636 g/cm³ | [4][5] |

| Refractive Index (n²⁰/D) | 1.59 | [4] |

| Flash Point | ~150 °F (~65.6 °C) | [5] |

| Water Solubility | 0.0119 mg/mL (Calculated) | [6] |

Molecular Structure

The structure of this compound is defined by a pyridine ring substituted with two chlorine atoms at positions 2 and 3, and a trichloromethyl group at position 5. This high degree of halogenation is central to its chemical character and utility.

Caption: Molecular structure of this compound.

Experimental Methodologies & Field Insights

Boiling Point Determination

Measured Value: 278-279 °C.[4][5]

Expertise & Causality: The high boiling point is a direct consequence of the compound's substantial molecular weight (265.35 g/mol ) and the cumulative effect of van der Waals forces from its five chlorine atoms. From a practical standpoint, this elevated boiling point dictates purification strategies. Atmospheric distillation is often energetically intensive and can lead to thermal decomposition, especially if impurities are present to catalyze degradation. Therefore, vacuum distillation is the preferred method for achieving high purity, allowing the compound to boil at a significantly lower, less destructive temperature.

Protocol: Micro Boiling Point Determination (Thiele Tube Method) This method is a reliable, self-validating system for determining the boiling point of a small liquid sample.[7]

-

Preparation: Place 0.5 mL of the sample into a small test tube (e.g., a 75x10 mm Durham tube). Insert a capillary tube (sealed at one end) into the liquid with the open end down.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb.

-

Heating: Suspend the assembly in a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil) so that the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Measurement: Remove the heat source once a vigorous bubble stream is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[7] This moment signifies the point where the external pressure equals the vapor pressure of the liquid.

-

Validation: A pure compound will have a sharp boiling point. A broad range suggests the presence of impurities. The measurement should be repeated to ensure reproducibility.

Caption: Workflow for boiling point determination via the Thiele tube method.

Density Measurement

Measured Value: 1.636 g/cm³.[4][5]

Expertise & Causality: The compound's density, significantly higher than that of water, is attributed to the high atomic mass of the five chlorine atoms relative to the carbon and hydrogen framework. This property is crucial for process calculations, such as converting mass to volume for reactor charging, and for predicting phase separation behavior during aqueous workups. In extractions, it will constitute the lower organic layer when partitioned with an aqueous phase.

Protocol: Density Determination by Digital Density Meter This protocol is based on the principles outlined in ASTM D4052 and ASTM D7777, which describe the use of an oscillating U-tube density meter.[8]

-

Calibration: Calibrate the instrument daily with two reference standards: dry air (or nitrogen) and high-purity water. The instrument measures the oscillation period of the U-tube when filled with each standard to establish a calibration curve.

-

System Validation: After calibration, measure the density of a certified reference material to confirm the system is operating within specifications.

-

Sample Introduction: Inject a small, bubble-free aliquot of this compound into the measurement cell using a syringe. Ensure the sample is thermally equilibrated to the target temperature (e.g., 20°C or 25°C).

-

Measurement: The instrument measures the new oscillation period of the U-tube filled with the sample. The period is directly related to the mass, and thus the density, of the liquid. The instrument's software automatically calculates and displays the density.

-

Cleaning: Thoroughly flush the cell with appropriate solvents (e.g., acetone followed by dichloromethane) and dry with a stream of air to prepare for the next sample.

Caption: Workflow for density measurement using an oscillating U-tube meter.

Refractive Index Measurement

Measured Value: 1.59.[4]

Expertise & Causality: The high refractive index is characteristic of compounds with heavy atoms and/or aromatic systems. It is a highly sensitive physical property that can be used as a rapid and non-destructive quality control metric. A deviation from the established refractive index for a pure sample immediately signals the presence of impurities or an incorrect substance, making it an invaluable tool for in-process checks.

Protocol: Refractive Index by Abbe Refractometer This protocol follows the general principles of ASTM D1218 for hydrocarbon liquids.[2]

-

Calibration: Verify the calibration of the Abbe refractometer using a certified liquid standard of known refractive index (e.g., 1-bromonaphthalene).

-

Sample Application: Place 2-3 drops of the sample onto the clean, dry surface of the measuring prism.

-

Prism Closure: Close the prisms and allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically thermostatted to 20°C.

-

Measurement: Switch on the light source. While looking through the eyepiece, turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. For digital instruments, the value will be displayed directly.

-

Validation: The sharpness of the dividing line is an indicator of sample purity. Hazy or colored boundaries suggest impurities.

Spectroscopic & Analytical Profile

Infrared (IR) Spectroscopy

Key Absorptions (cm⁻¹): 3050, 1590, 1555, 1430, 1380, 1180, 1049.[6] An ATR-IR spectrum is available in the Aldrich library.[1]

Expert Interpretation:

-

3050 cm⁻¹: Aromatic C-H stretch. This weak absorption is characteristic of the two protons on the pyridine ring.

-

1590, 1555, 1430 cm⁻¹: Aromatic C=C and C=N stretching vibrations. These multiple bands are typical for substituted pyridine rings and are part of the "fingerprint" region for this compound.

-

1380 cm⁻¹: C-H bending or ring vibrations.

-

1180, 1049 cm⁻¹: These absorptions are likely associated with pyridine ring breathing modes and C-C stretching.

-

< 800 cm⁻¹ (Expected): Strong absorptions corresponding to C-Cl stretching vibrations from both the ring-substituted chlorines and the trichloromethyl group are expected in this region. The C-Cl stretches of the -CCl₃ group are particularly strong and characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (100 MHz, CDCl₃): δ 8.85 (d, J=5 Hz), 8.25 (d, J=5 Hz).[6]

Expert Interpretation: The reported spectrum shows two doublets, corresponding to the two protons on the pyridine ring at positions 4 and 6. However, the identical coupling constants (J=5 Hz) are unusual for two distinct aromatic protons. A more structurally consistent prediction would be two doublets with a small coupling constant (meta-coupling, typically J = 2-3 Hz).

-

Predicted δ ~8.5-8.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6. This proton is ortho to the ring nitrogen, which is strongly deshielding.

-

Predicted δ ~8.0-8.3 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C4. This proton is meta to the nitrogen and is expected to be slightly upfield compared to the C6 proton.

¹³C NMR: No experimental data was found in the searched literature. Expert Prediction (based on substituent effects):

-

~150-155 ppm: C2 and C6 (carbons adjacent to nitrogen).

-

~140-145 ppm: C4.

-

~130-135 ppm: C3 and C5 (carbons bearing chlorine and trichloromethyl groups).

-

~90-95 ppm: -CCl₃ carbon. The carbon of the trichloromethyl group is expected to be significantly shielded by the three chlorine atoms.

Mass Spectrometry (MS)

Expert Interpretation: The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion (M⁺). Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). With five chlorine atoms in the molecule, the molecular ion will appear as a complex cluster of peaks (M⁺, M+2, M+4, M+6, M+8, M+10) with a highly characteristic intensity ratio, confirming the presence of five chlorine atoms. Key fragmentation pathways would involve the loss of chlorine radicals (Cl•) and the cleavage of the trichloromethyl group (-CCl₃).

Applications in Chemical Synthesis

The primary industrial application of this compound is as a direct precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a critical building block for numerous modern pesticides.[2]

Key Transformation: Halogen Exchange Reaction (HALEX) The conversion is achieved via a halogen exchange reaction, where the three chlorine atoms of the trichloromethyl group are replaced by fluorine atoms. This is typically accomplished using anhydrous hydrogen fluoride (HF) in the presence of a catalyst.

References

- 1. This compound | C6H2Cl5N | CID 94647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 3. 69045-83-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 4. CAS No. 69045-83-6 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. Pyridyl(oxy/thio)phenoxy compounds herbicidal compositions and methods. Патент № US 000RE33478 МПК A01N43/40 | Биржа патентов - Московский инновационный кластер [i.moscow]

- 7. 69045-84-7 | CAS DataBase [m.chemicalbook.com]

- 8. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dichloro-5-(trichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 2,3-dichloro-5-(trichloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] While comprehensive experimental spectra for this specific compound are not widely published, this document leverages data from analogous structures and foundational spectroscopic principles to provide a robust predictive and interpretive framework. This approach is designed to empower researchers in identifying and characterizing this molecule, ensuring scientific integrity through a transparent, data-driven methodology.

The molecular structure of this compound is presented below, forming the basis for all subsequent spectroscopic predictions and interpretations.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the established chemical shift values of pyridine derivatives and the known electronic effects of chloro and trichloromethyl substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the chlorine and trichloromethyl groups will deshield these protons, shifting their resonances downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ 8.6 - 8.8 | Doublet | H-6 | The proton at position 6 is adjacent to the nitrogen atom, which strongly deshields it. It will appear as a doublet due to coupling with H-4. |

| ~ 8.0 - 8.2 | Doublet | H-4 | The proton at position 4 is influenced by the adjacent chloro and trichloromethyl groups. It will appear as a doublet due to coupling with H-6. |

Prediction based on analogous compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which shows signals at 8.5 ppm and 8.2 ppm.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The presence of five distinct carbon environments on the pyridine ring and one for the trichloromethyl group is expected. The chemical shifts are influenced by the electronegativity of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 152 - 154 | C-2 | Carbon bearing a chlorine atom and adjacent to nitrogen. |

| ~ 148 - 150 | C-6 | Carbon adjacent to nitrogen. |

| ~ 140 - 142 | C-4 | Aromatic CH carbon. |

| ~ 135 - 137 | C-3 | Carbon bearing a chlorine atom. |

| ~ 125 - 127 | C-5 | Carbon attached to the trichloromethyl group. |

| ~ 95 - 98 | -CCl₃ | Carbon of the trichloromethyl group, significantly shielded by the three chlorine atoms. |

Prediction based on data from 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra for chlorinated aromatic compounds is crucial for accurate structural elucidation.

References

An In-depth Technical Guide to 2,3-Dichloro-5-(trichloromethyl)pyridine (CAS 69045-83-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-(trichloromethyl)pyridine, with the CAS number 69045-83-6, is a significant chlorinated heterocyclic compound. While not an end-product for commercial applications itself, it serves as a crucial intermediate in the synthesis of high-value agrochemicals.[1] Its unique molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a trichloromethyl group, imparts specific reactivity that is leveraged in multi-step chemical manufacturing processes.[1][2] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a focus on the scientific principles and practical methodologies relevant to researchers and professionals in the chemical and agricultural sciences.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, reaction design, and process optimization. The presence of multiple chlorine atoms significantly influences its reactivity and physical characteristics.[2]

| Property | Value | Source(s) |

| CAS Number | 69045-83-6 | [3] |

| Molecular Formula | C₆H₂Cl₅N | [2] |

| Molecular Weight | 265.35 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Density | Approximately 1.636 g/mL | [2] |

| Boiling Point | 278-279 °C | [2] |

| Flash Point | Approximately 150 °F (65.6 °C) | [2] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through chlorination reactions starting from more readily available pyridine derivatives. The choice of starting material and reaction conditions can be tailored to optimize yield and purity.

Synthesis from 3-Picoline

A common industrial route starts with 3-picoline (3-methylpyridine). This multi-step process involves the chlorination of the methyl group followed by chlorination of the pyridine ring.

Caption: Synthesis pathway of this compound from 3-Picoline.

This pathway is a cornerstone for producing a variety of trifluoromethylpyridine derivatives used in agrochemicals.[4]

Synthesis from Nicotinic Acid

An alternative synthesis route utilizes nicotinic acid as the starting material. This process involves a one-pot reaction with a chlorinating agent at elevated temperatures and pressures.

Caption: Synthesis of this compound from Nicotinic Acid.

Experimental Protocol: Synthesis from Nicotinic Acid [5]

-

Reaction Setup: In a suitable jacketed autoclave, combine nicotinic acid and phosphorous trichloride.

-

Chlorination: Heat the mixture to 120 °C and introduce chlorine gas into the headspace. Maintain the temperature between 120 °C and 140 °C during the addition of chlorine.

-

Reaction Progression: After the initial chlorination, increase the temperature to 180-210 °C and maintain for several hours. The reaction progress can be monitored by the pressure change due to the evolution of HCl gas.

-

Workup: After cooling and venting the autoclave, the excess phosphorous trichloride can be recovered by distillation. The crude product is then purified, typically by distillation, to yield this compound.

Key Reactions and Applications

The primary utility of this compound lies in its role as a precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).[4][6] This transformation is a critical step in the synthesis of several important agrochemicals.

Conversion to 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

The trichloromethyl group of this compound is converted to a trifluoromethyl group through a halogen exchange reaction, typically using hydrogen fluoride (HF) as the fluorinating agent.[5]

Caption: Conversion of this compound to DCTF.

This fluorination can be carried out in either the liquid or vapor phase, with the choice of conditions influencing the reaction efficiency and selectivity.[4]

Experimental Protocol: Fluorination to DCTF [5]

-

Reaction Setup: In a pressure-resistant reactor (autoclave), charge this compound, a catalyst (such as iron(III) chloride), and anhydrous hydrogen fluoride.

-

Reaction Conditions: Heat the sealed reactor to a temperature of approximately 175 °C and maintain for several hours.

-

Workup and Purification: After cooling and carefully venting the reactor, the crude reaction mixture is typically dissolved in a suitable organic solvent like dichloromethane. The organic phase is then washed with a basic solution (e.g., 1 M NaOH) and water to remove acidic impurities. The final product, DCTF, is obtained after removal of the solvent and purification by distillation.

Application in Agrochemical Synthesis

DCTF, derived from this compound, is a key building block for the synthesis of the fungicide fluazinam.[5][7]

Safety and Toxicology

This compound is classified as a hazardous substance. The available safety data indicates that it is a skin, eye, and respiratory irritant.[8]

GHS Hazard Classification: [8]

-

Skin corrosion/irritation: Category 2 (Causes skin irritation)

-

Serious eye damage/eye irritation: Category 2 (Causes serious eye irritation)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (May cause respiratory irritation)

Handling Precautions: [8]

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Due to the limited publicly available toxicological data specific to this compound, it is prudent to handle it with the same precautions as other chlorinated pyridines, which are known to have potential for liver and kidney toxicity upon prolonged or repeated exposure.[9]

Analytical Methods

The analysis of this compound and its derivatives is typically performed using standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the analysis of this compound. A mobile phase consisting of acetonitrile and water with a suitable buffer can be used for separation, with UV detection at an appropriate wavelength.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of chlorinated pyridines. A capillary column with a suitable stationary phase can be used for separation, and the mass spectrometer provides sensitive and specific detection.[11]

Environmental Fate

The environmental fate of this compound is not extensively documented in the literature. However, based on the behavior of other chlorinated pyridine compounds, it can be inferred that its persistence and degradation in the environment are influenced by factors such as soil type, microbial activity, and sunlight.[12] The biodegradation of pyridine derivatives is known to occur under both aerobic and anaerobic conditions, with the rate of transformation being dependent on the nature and position of the substituents on the pyridine ring.[13][14] Halogenated pyridines are generally more resistant to degradation than other substituted pyridines.[13]

Conclusion

This compound is a pivotal, albeit non-terminal, compound in the synthesis of modern agrochemicals. Its production via multi-step chlorination reactions and its subsequent fluorination to DCTF are well-established industrial processes. While specific data on its biological activity, metabolism, and environmental fate are limited, its chemical properties and reactivity are well-understood within the context of its application as a chemical intermediate. For researchers and professionals working with this compound, a thorough understanding of its synthesis, reactivity, and associated safety protocols is paramount for its effective and safe utilization in the development of new and improved agricultural products.

References

- 1. CAS 69045-83-6: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:69045-83-6 | Chemsrc [chemsrc.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2014198278A1 - A method for producing this compound - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. combi-blocks.com [combi-blocks.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 12. researchgate.net [researchgate.net]

- 13. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 2,3-Dichloro-5-(trichloromethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of 2,3-Dichloro-5-(trichloromethyl)pyridine (CAS No. 69045-83-6), a critical intermediate in the synthesis of high-value agrochemicals. The document details its molecular structure, physicochemical properties, validated synthetic routes, and key chemical transformations. Emphasis is placed on the mechanistic rationale behind its synthesis and reactivity, offering field-proven insights for researchers, chemists, and professionals in the drug and agrochemical development sectors. This guide includes detailed experimental protocols, safety information, and a thorough analytical characterization, including predicted spectroscopic data, to serve as a vital resource for laboratory and process development.

Introduction and Strategic Importance

This compound is a highly functionalized heterocyclic compound of significant industrial interest. Its molecular architecture, featuring a dichlorinated pyridine ring and a trichloromethyl group, makes it a potent and versatile precursor. Primarily, it serves as the key starting material for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial building block for a new generation of high-efficacy herbicides and insecticides.[1][2] The strategic placement of chlorine atoms and the reactive trichloromethyl group allows for selective chemical modifications, leading to a diverse range of active pharmaceutical and agricultural ingredients.[3] Understanding the nuanced properties and synthesis of this intermediate is paramount for optimizing production processes and developing novel derivatives.

Molecular Structure and Physicochemical Properties

The unique reactivity and utility of this compound stem directly from its structure. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic further amplified by the presence of two electron-withdrawing chlorine atoms at the C2 and C3 positions. The trichloromethyl group at the C5 position is a key functional handle, primarily for subsequent fluorination reactions.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties A compilation of key physical and chemical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 69045-83-6 | [4] |

| Molecular Formula | C₆H₂Cl₅N | [4][5] |

| Molecular Weight | 265.35 g/mol | [2][4][5] |

| Physical State | Liquid | [4] |

| Boiling Point | 278-279 °C (at 760 mmHg) | [2][6] |

| Density | ~1.636 g/mL | [2][6] |

| Flash Point | ~150 °F (~65.5 °C) | [2][6] |

| Refractive Index | ~1.59 | [6] |

| LogP | 4.21 | [6] |

Synthesis and Mechanistic Insights

The industrial synthesis of this compound is typically achieved via high-temperature chlorination of a suitable pyridine precursor. A prominent and well-documented route involves the chlorination of 2-chloro-5-(trichloromethyl)pyridine. This reaction adds a chlorine atom to the C3 position of the pyridine ring, a process that requires a catalyst to proceed efficiently.

Catalytic Electrophilic Chlorination

The introduction of a chlorine atom onto the already electron-deficient pyridine ring is a challenging electrophilic aromatic substitution. The reaction necessitates the use of a Lewis acid catalyst, such as compounds of iron (FeCl₃), molybdenum, tungsten, or ruthenium.[7]

Causality of Catalyst Selection: The Lewis acid catalyst plays a crucial role in activating the chlorine molecule (Cl₂). It polarizes the Cl-Cl bond by accepting a lone pair of electrons from one chlorine atom, creating a highly electrophilic chlorine species (Cl⁺ character).[7][8] This "activated" electrophile is then potent enough to be attacked by the π-electron system of the pyridine ring, overcoming the ring's inherent deactivation.

Caption: Mechanism of Lewis Acid-Catalyzed Aromatic Chlorination.

Validated Laboratory Synthesis Protocol

The following protocol is adapted from established patent literature, providing a robust method for the synthesis of the title compound from 2-chloro-5-(trichloromethyl)pyridine. This self-validating system includes in-process controls and workup procedures designed to ensure high yield and purity.

Workflow Diagram

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reactor Setup: Equip a suitable high-pressure autoclave with a mechanical stirrer, thermocouple, pressure gauge, gas inlet, and sampling valve. Ensure the system is clean, dry, and purged with an inert gas (e.g., nitrogen).

-

Charging: Charge the autoclave with 2-chloro-5-(trichloromethyl)pyridine and the catalyst (e.g., tungsten, molybdenum, or ruthenium compounds, 0.5-5 mol%).

-

Heating and Pressurization: Seal the reactor and heat the mixture to the target temperature, typically between 100 °C and 250 °C.[9]

-

Chlorination: Introduce chlorine gas (Cl₂) into the reactor. The pressure is maintained between 2 and 20 Bar. The reaction is exothermic, and cooling may be required to maintain a stable temperature.[9]

-

Expert Insight: The use of elevated temperature and pressure significantly increases the reaction rate. The continuous flow of excess chlorine can also help remove HCl gas byproduct, driving the equilibrium towards the product.

-

-

Monitoring: Periodically and cautiously take samples from the reactor and analyze them by Gas Chromatography (GC) to monitor the conversion of the starting material. The reaction is considered complete when the starting material is consumed to the desired level.

-

Cooling and Depressurization: Once the reaction is complete, stop the chlorine flow, cool the reactor to ambient temperature, and carefully vent the excess pressure through a caustic scrubber to neutralize HCl and unreacted chlorine.

-

Work-up: The crude reaction mixture is typically dissolved in a water-immiscible organic solvent (e.g., dichloromethane) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove residual acid and catalyst. The organic layer is then washed with water and dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a liquid.[9]

Chemical Reactivity and Applications

The primary and most significant reaction of this compound is its conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine via halogen exchange (Halex) fluorination.

Halogen Exchange (Fluorination)

The trichloromethyl group (-CCl₃) is readily converted to a trifluoromethyl group (-CF₃) using a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF). This transformation is of immense industrial importance.[1][3]

Reaction: C₆H₂Cl₂(CCl₃)N + 3HF --(Catalyst)--> C₆H₂Cl₂(CF₃)N + 3HCl

Causality of Reaction Conditions: This reaction often requires a catalyst, such as antimony or mercury compounds, and is performed at elevated temperatures.[3] The catalyst facilitates the exchange of chlorine for fluorine atoms. The resulting 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several agrochemicals, including the fungicide fluazinam.[9]

Analytical Characterization (Spectroscopic Profile)

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for a reliable prediction of its key spectroscopic features. A scientist in the field would use the following expected data as a benchmark for confirming the identity and purity of a synthesized sample.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Two signals are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at C6 will likely be downfield from the proton at C4 due to proximity to the nitrogen atom. Both will appear as singlets or narrow doublets depending on long-range coupling. |

| ¹³C NMR | Six distinct signals are expected. The carbon of the -CCl₃ group will be a singlet around δ 95-105 ppm. The five pyridine ring carbons will appear in the aromatic region (δ 120-155 ppm), with those bonded to chlorine being significantly affected. |

| Mass Spec. (EI) | The mass spectrum should show a characteristic isotopic cluster for the molecular ion [M]⁺ corresponding to the presence of five chlorine atoms. Key fragmentation pathways would include the loss of a chlorine radical (·Cl) from the -CCl₃ group or the ring, leading to [M-35]⁺ fragments.[10] |

| FT-IR | Characteristic absorption bands are expected for: C-H aromatic stretching (~3100-3000 cm⁻¹), C=C and C=N ring stretching (1600-1450 cm⁻¹), and strong C-Cl stretching vibrations (850-650 cm⁻¹).[11] |

Safety and Handling

This compound is classified as an irritant. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][12]

-

Precautionary Measures: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Store in a tightly closed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is a cornerstone intermediate for the modern agrochemical industry. Its synthesis, while requiring careful control over high-temperature and pressure chlorination, is a well-established process. The true value of this molecule lies in its specific reactivity, particularly the efficient conversion of its trichloromethyl group to a trifluoromethyl group, unlocking pathways to highly active and valuable commercial products. This guide provides the fundamental chemical principles, a validated synthetic framework, and the analytical benchmarks necessary for professionals to effectively utilize this compound in research and development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. This compound | C6H2Cl5N | CID 94647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | CAS#:69045-83-6 | Chemsrc [chemsrc.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Solved What is the role of FeCl3 in the electrophilic | Chegg.com [chegg.com]

- 9. WO2014198278A1 - A method for producing this compound - Google Patents [patents.google.com]

- 10. uni-saarland.de [uni-saarland.de]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

Foreword: The Enduring Relevance of the Pyridine Scaffold

An In-depth Technical Guide to the Reactivity Profile of Polychlorinated Pyridines

The pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical development, present in a vast array of commercial products from blockbuster drugs to essential herbicides.[1][2][3] Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, impart favorable characteristics such as improved water solubility and bioavailability to parent molecules.[3][4] Polychlorinated pyridines, specifically, serve as versatile and cost-effective building blocks for the synthesis of highly functionalized derivatives. However, their reactivity is a nuanced interplay of the inherent electron deficiency of the pyridine ring and the inductive and mesomeric effects of multiple chlorine substituents. This guide provides a comprehensive exploration of the reactivity profile of polychlorinated pyridines, offering not just protocols, but the underlying chemical logic to empower researchers in drug discovery and process development.

The Electronic Landscape of Polychlorinated Pyridines

The reactivity of any pyridine derivative is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. This nitrogen atom reduces the electron density of the ring carbons, making the system susceptible to nucleophilic attack while simultaneously deactivating it towards electrophilic substitution.[5][6] The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electron-deficient.[7]

The addition of multiple chlorine atoms, which are strongly electronegative, further depletes the ring of electron density through a powerful inductive effect (-I). This synergistic deactivation profoundly influences the molecule's reaction pathways, primarily favoring nucleophilic aromatic substitution (SNAr) and modern cross-coupling methodologies over classical electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

SNAr is the hallmark reaction of electron-deficient aromatic systems and is particularly facile for polychlorinated pyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

Regioselectivity and Rationale

The inherent electronic properties of the pyridine ring dictate a clear hierarchy of reactivity for nucleophilic attack.

-

C4 Position (Para): This is generally the most reactive position. Nucleophilic attack at C4 allows the resulting negative charge in the Meisenheimer intermediate to be delocalized directly onto the electronegative nitrogen atom, providing significant resonance stabilization.[7][9]

-

C2/C6 Positions (Ortho): These positions are also highly activated for the same reason—the negative charge of the intermediate can be stabilized by the adjacent nitrogen.[7][9]

-

C3/C5 Positions (Meta): These positions are the least reactive. Attack at a meta position does not allow for direct delocalization of the negative charge onto the ring nitrogen, resulting in a less stable intermediate and a higher activation energy for the reaction.[7]

Therefore, the general order of reactivity for chlorine displacement in SNAr is C4 > C2/C6 >> C3/C5 . This predictable selectivity is a powerful tool for the controlled, stepwise functionalization of polychlorinated pyridines.

SNAr Mechanism Visualization

The following diagram illustrates the key steps in the SNAr mechanism at the C4 position of a chlorinated pyridine.

Caption: SNAr mechanism showing nucleophilic attack, formation of the stabilized Meisenheimer intermediate, and loss of the chloride leaving group.

Experimental Protocol: SNAr Amination of 2,3,5,6-Tetrachloropyridine

This protocol describes a representative amination, selectively targeting the most reactive C2/C6 positions.

Objective: Synthesize 2-amino-3,5,6-trichloropyridine.

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Ammonia (7N solution in Methanol)

-

Methanol (Anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,3,5,6-tetrachloropyridine (5.0 g, 23.1 mmol) in anhydrous methanol (40 mL).

-

Nucleophile Addition: To the stirred solution, add the 7N solution of ammonia in methanol (10 mL, 70 mmol, ~3 equivalents) dropwise at room temperature.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting material is highly nonpolar, while the product will have a lower Rf value.

-

Workup: After 4-6 hours (or upon completion as indicated by TLC), allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into ice-cold water (100 mL). A white precipitate of the product will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the desired 2-amino-3,5,6-trichloropyridine.

Self-Validation: The formation of a single major product (by TLC/LCMS) validates the high regioselectivity of the reaction for the C2/C6 position over the less reactive C3/C5 positions.

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Toolkit

While SNAr is powerful, its scope is limited to nucleophiles that can displace chloride. Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of aryl chlorides, including polychlorinated pyridines, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and selectivity.[10] The key to success with inert chloro-substrates lies in using electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step.[11]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or aryl-alkyl structures by coupling an aryl halide with an organoboron reagent.[12][13] For polychlorinated pyridines, this reaction can be controlled to achieve either selective mono-alkylation/arylation or exhaustive substitution.[14][15]

Causality in Catalyst Selection: The choice of ligand is paramount. For selective mono-substitution on a substrate like 2,6-dichloropyridine, a ligand like dicyclohexylphosphinoferrocene (FcPPh₂) can be effective.[14] The initial coupling product, a 2-alkyl-6-chloropyridine, is sterically more hindered, which disfavors a second oxidative addition, thus allowing for selective mono-functionalization.[14] For exhaustive coupling, more active, sterically demanding ligands like RuPhos or BrettPhos are often required to overcome the deactivation and steric hindrance of the multiply substituted pyridine.[11][15]

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| Selective Mono-alkylation | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | 2-Chloro-6-heptylpyridine | ~80% | [12][14] |

| Exhaustive Di-alkylation | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / RuPhos | 2,6-Diheptylpyridine | >90% | [15] |

| Selective Mono-arylation | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-phenylpyridine | ~95% | [13] |

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, providing access to valuable alkynyl-substituted pyridines.[16] This reaction typically uses a dual catalyst system of palladium and copper(I).[17] It has been successfully applied to produce highly functionalized molecules like pentaalkynylpyridines from pentachloropyridine.[18][19]

Chemoselectivity: In polyhalogenated systems containing different halogens (e.g., 3,5-dibromo-2,6-dichloropyridine), the Sonogashira coupling can be directed with high chemoselectivity. The reaction preferentially occurs at the more reactive C-Br bonds before reacting at the C-Cl bonds, allowing for stepwise alkynylation.[20]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines or when SNAr conditions are too harsh.[21][22] The development of specialized ligands by Buchwald and Hartwig has enabled the amination of even electron-rich and sterically hindered aryl chlorides.[21][23] While less documented for polychlorinated pyridines compared to mono-chloro derivatives, the principles remain the same, requiring highly active catalyst systems to overcome the deactivated substrate.[23]

Generalized Cross-Coupling Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle underpinning these powerful transformations.

Caption: A standardized workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Caption: The three key stages of a palladium cross-coupling cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.

Electrophilic Aromatic Substitution: The Challenging Pathway

Electrophilic aromatic substitution (EAS) on pyridine is inherently difficult. The ring nitrogen acts as a Lewis base, readily coordinating with electrophiles or the Lewis acids used to generate them. This forms a positively charged pyridinium species, which is extremely deactivated towards further electrophilic attack.[6] Any reaction that does occur proceeds slowly and requires harsh conditions, favoring substitution at the C3 position, as attack at C2/C4 would place a destabilizing positive charge adjacent to the already positive nitrogen.[24][25]

For polychlorinated pyridines, this deactivation is magnified. The multiple electron-withdrawing chlorine atoms render the ring exceptionally electron-poor, making EAS reactions almost entirely unfeasible under standard conditions. While specialized methods involving pyridine N-oxides can activate the ring towards electrophilic attack (primarily at C4), subsequent deoxygenation is required to obtain the desired pyridine derivative.[26] For most practical applications, researchers should pursue functionalization through the more reliable nucleophilic or cross-coupling pathways.

Pyridyne Intermediates: Advanced Regioselective Functionalization

An advanced strategy for the difunctionalization of pyridines involves the generation of highly reactive pyridyne intermediates. For example, treatment of a 3-chloro-2-alkoxypyridine with a strong base can lead to the formation of a 3,4-pyridyne.[27][28] The subsequent regioselective addition of a nucleophile (like a Grignard reagent) is directed by the C2 substituent, followed by trapping of the resulting pyridyl-anion with an electrophile. This allows for the controlled installation of two different functional groups at the C3 and C4 positions in a single sequence.[1][27] This method provides access to complex substitution patterns that are difficult to achieve through other means.

Conclusion and Outlook

The reactivity of polychlorinated pyridines is dominated by their electron-deficient nature, a feature synergistically enhanced by both the ring nitrogen and the chlorine substituents. This profile makes them ideal substrates for nucleophilic aromatic substitution (SNAr), with a predictable regioselectivity favoring the C4 and C2/C6 positions. For a broader synthetic scope, palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—offer unparalleled versatility for forming C-C and C-N bonds, with selectivity often tunable through the careful choice of ligands. In contrast, electrophilic substitution is strongly disfavored and generally not a practical approach. Understanding this reactivity landscape is essential for leveraging these valuable chemical building blocks in the efficient and strategic synthesis of novel pharmaceuticals and agrochemicals.

References

- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. quora.com [quora.com]

- 25. homework.study.com [homework.study.com]

- 26. researchgate.net [researchgate.net]

- 27. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in the field of medicinal chemistry.[1] Its prevalence is remarkable, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[2][3] This widespread use is not coincidental; it stems from the unique physicochemical properties the pyridine moiety imparts to a molecule. The nitrogen atom creates a dipole moment and provides a site for hydrogen bonding, which can enhance aqueous solubility and facilitate specific, high-affinity interactions with biological targets.[1][4][5] Furthermore, the aromatic system allows for π-π stacking interactions, and the three distinct positions for substitution (2-, 3-, and 4-) offer a versatile framework for chemists to meticulously fine-tune a compound's steric and electronic properties.[1]

This structural and electronic versatility has enabled the development of pyridine-containing drugs across a vast spectrum of therapeutic areas, from anticancer and antimicrobial agents to treatments for neurodegenerative diseases.[2][3][6] The pyridine core is found in numerous natural products, including vitamins and alkaloids, as well as in over 7,000 existing drug molecules of medicinal importance, underscoring its significance as a "privileged scaffold."[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 5. ajrconline.org [ajrconline.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of 2,3-Dichloro-5-(trichloromethyl)pyridine

This guide provides an in-depth analysis of the thermal stability of 2,3-Dichloro-5-(trichloromethyl)pyridine, a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4][5] Given the prevalence of this compound in synthetic chemistry, a thorough understanding of its thermal properties is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Introduction: The Significance of this compound

This compound, often abbreviated as PCMP, serves as a key building block in the production of a number of commercially significant products.[1] Its unique structure, featuring a chlorinated pyridine ring and a trichloromethyl group, makes it a versatile precursor for further chemical transformations.[2] Notably, it is an important intermediate in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which is widely used in the agrochemical industry.[1][3][4][6]

The industrial synthesis and subsequent reactions involving PCMP can expose the molecule to a range of temperatures.[1] Therefore, a comprehensive understanding of its thermal stability is not merely an academic exercise but a critical safety and process control parameter. Thermal decomposition can lead to the formation of hazardous byproducts, pressure buildup in reactors, and a decrease in the yield and quality of the desired product.

This guide will delve into the theoretical and practical aspects of assessing the thermal stability of this compound. While specific, publicly available thermal analysis data for this exact compound is limited, we will leverage data from analogous compounds and established analytical techniques to provide a robust framework for its evaluation.

Physicochemical Properties and Inferred Thermal Behavior

While detailed thermal decomposition studies on this compound are not extensively published, we can infer its likely behavior from its known physicochemical properties and data from structurally related molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₅N | [2] |

| Molecular Weight | 265.35 g/mol | [2] |

| Boiling Point | 278-279 °C | [2] |

| Density | ~1.636 g/mL | [2] |

The presence of multiple chlorine atoms on both the pyridine ring and the methyl group significantly influences the molecule's reactivity and thermal stability. The structurally similar 2,3-dichloro-5-(trifluoromethyl)pyridine is reported to decompose at temperatures above 300°C.[7] Given that the C-CCl₃ bond is generally weaker than the C-CF₃ bond, it is reasonable to hypothesize that this compound will exhibit a lower onset of decomposition.

Upon heating, chlorinated organic compounds are known to decompose and can produce highly toxic and corrosive gases, including hydrogen chloride (HCl), phosgene, and various nitrogen oxides.[8][9]

Experimental Determination of Thermal Stability

A definitive assessment of thermal stability requires empirical data. The following section outlines the key experimental techniques and provides detailed, self-validating protocols for their execution.

Core Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating thermal stability.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and analyze the composition of the remaining material.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify exothermic or endothermic events such as melting, crystallization, and decomposition. The magnitude of an exothermic decomposition provides critical information for safety assessments.

The following diagram illustrates the typical workflow for a comprehensive thermal stability analysis.

Caption: Workflow for Thermal Stability Assessment.

Detailed Experimental Protocol: TGA

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Materials:

-

Thermogravimetric Analyzer

-

High-purity nitrogen (or air for oxidative stability)

-

Analytical balance (±0.01 mg)

-

Sample pans (e.g., platinum or alumina)

-

This compound sample

Procedure:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Tare a sample pan on the analytical balance. Accurately weigh 5-10 mg of the sample into the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to nitrogen at a flow rate of 50-100 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 500°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

-

Identify the temperatures for peak rates of decomposition from the derivative of the TGA curve (DTG).

-

Quantify the total mass loss.

-

Detailed Experimental Protocol: DSC

Objective: To identify and quantify the thermal events (e.g., melting, decomposition) of this compound.

Materials:

-

Differential Scanning Calorimeter

-

High-purity nitrogen

-

Hermetically sealed sample pans (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressure containment)

-

Crimping press for sample pans

-

This compound sample

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Tare an empty hermetically sealed pan and lid.

-

Accurately weigh 1-3 mg of the sample into the pan.

-

Securely seal the pan using the crimping press. This is crucial to contain any evolved gases and prevent evaporation before decomposition.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 400°C (or a temperature determined by TGA to be beyond the decomposition) at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔHd) in J/g.

-

Proposed Thermal Decomposition Pathway

Based on the principles of organic chemistry and studies of similar chlorinated compounds, a plausible thermal decomposition pathway for this compound can be proposed. The initial and most likely step is the homolytic cleavage of the C-Cl bond in the trichloromethyl group, which is the weakest bond in the molecule.

Caption: Proposed Thermal Decomposition Initiation.

The generated chlorine radical is highly reactive and can abstract hydrogen from other molecules or initiate a chain reaction, leading to further degradation of the pyridine ring and the formation of a complex mixture of smaller, potentially hazardous molecules. The decomposition of other chlorinated pyridines has been shown to produce toxic products such as hydrogen cyanide.[10]

Safety, Handling, and Storage Recommendations

Given the potential for thermal decomposition and the release of toxic gases, strict safety protocols are essential when working with this compound at elevated temperatures.

-

Ventilation: All heating of this compound should be conducted in a well-ventilated fume hood.

-

Inert Atmosphere: To minimize the risk of oxidative decomposition, which can be more energetic and produce different byproducts, reactions at elevated temperatures should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Scale: When exploring the thermal limits of this compound, it is prudent to start with small-scale experiments.

-

Pressure: Be aware that the evolution of gaseous decomposition products can lead to a rapid increase in pressure in a closed system. Appropriate pressure relief mechanisms should be in place.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible substances such as strong oxidizing agents.[7][11]

Conclusion